3-nonyl-N-(3-nonylphenyl)aniline
Description
Properties
CAS No. |
2173176-21-9 |
|---|---|
Molecular Formula |
C30H47N |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
3-nonyl-N-(3-nonylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-19-27-21-17-23-29(25-27)31-30-24-18-22-28(26-30)20-16-14-12-10-8-6-4-2/h17-18,21-26,31H,3-16,19-20H2,1-2H3 |
InChI Key |
NBJDNCGUUVZUIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC=C1)NC2=CC=CC(=C2)CCCCCCCCC |
physical_description |
Liquid, Other Solid; Other Solid; Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Optimized Reaction Pathways for 3 Nonyl N 3 Nonylphenyl Aniline
Retrosynthetic Analysis of the 3-nonyl-N-(3-nonylphenyl)aniline Molecular Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For a complex molecule like this compound, the most logical disconnection point is the central carbon-nitrogen (C-N) bond of the diarylamine functionality. This is a common strategy for amines, ethers, and amides, as reliable methods exist for forming these bonds. amazonaws.com
This C-N bond disconnection leads to two primary precursor synthons: a 3-nonylphenyl-substituted nucleophile (an aniline (B41778) derivative) and a 3-nonylphenyl-substituted electrophile (an aryl halide). This suggests a synthetic route involving the coupling of 3-nonylaniline with a 1-halo-3-nonylbenzene (where the halogen can be iodine, bromine, or chlorine).
An alternative, though less direct, disconnection could involve breaking the C-C bonds of the nonyl chains, which would necessitate Friedel-Crafts alkylation of a diphenylamine (B1679370) core. However, such alkylations can be difficult to control, often leading to mixtures of isomers and varying degrees of alkylation. google.com Therefore, the C-N bond formation strategy is the more synthetically viable and widely adopted approach for diarylamines.
Palladium-Catalyzed Cross-Coupling Strategies for N-Arylation in the Synthesis of Diphenylamines
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-N bonds, largely due to their mild reaction conditions and broad substrate scope compared to traditional methods like the Ullmann condensation. snnu.edu.cn The Buchwald-Hartwig amination is a premier example of this class of reactions and is exceptionally well-suited for the synthesis of diarylamines such as this compound. snnu.edu.cnorganic-chemistry.org
The general catalytic cycle involves three main steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-3-nonylbenzene) to form a Pd(II) complex. numberanalytics.comwuxiapptec.com
Ligand Exchange/Amine Coordination : In the presence of a base, the amine (e.g., 3-nonylaniline) displaces the halide on the palladium center to form a palladium-amido complex. numberanalytics.comwuxiapptec.com
Reductive Elimination : The final step involves the formation of the C-N bond, yielding the desired diarylamine product and regenerating the Pd(0) catalyst. numberanalytics.comwuxiapptec.com
Buchwald-Hartwig Amination Approaches for this compound
The synthesis of this compound via Buchwald-Hartwig amination would involve the coupling of 3-nonylaniline with a 1-halo-3-nonylbenzene. The reactivity of the aryl halide typically follows the order I > Br > Cl. wuxiapptec.com The reaction requires a palladium source, a phosphine (B1218219) ligand, and a base.
A typical reaction protocol would look as follows:
Palladium Source : Pd(OAc)₂ or a pre-catalyst like [(CyPF-tBu)PdCl₂] is often used. organic-chemistry.org
Ligand : A bulky, electron-rich phosphine ligand is crucial for catalytic activity.
Base : A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is commonly employed to deprotonate the amine. wuxiapptec.com
Solvent : Anhydrous, inert solvents like toluene (B28343) or dioxane are typically used. libretexts.org
The reaction is sensitive to the order in which the reagents are added; often, the amine is added last. thieme-connect.com For substrates bearing electron-donating groups, like the nonyl groups in this case, good yields are generally expected. thieme-connect.comthieme-connect.com
Ligand Design and Optimization for Enhanced Reaction Efficiency
The success of the Buchwald-Hartwig amination is heavily dependent on the choice of ligand. numberanalytics.com The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle, particularly the reductive elimination. numberanalytics.comwikipedia.org For challenging couplings, such as those involving sterically hindered amines or less reactive aryl chlorides, the development of sophisticated ligands has been critical. wikipedia.org
Key characteristics of effective ligands include:
Steric Bulk : Bulky ligands promote the reductive elimination step and prevent catalyst decomposition. wikipedia.org
Electron-Donating Ability : Electron-rich phosphines enhance the rate of oxidative addition.
Several classes of ligands have been developed and would be applicable to the synthesis of this compound:
| Ligand Class | Description | Key Features | Examples |
|---|---|---|---|
| Bulky Alkylphosphines | Highly active ligands that allow for the coupling of a wide range of substrates, including aryl chlorides. wikipedia.org | Sterically hindered and strongly electron-donating. | P(t-Bu)₃ |
| Biarylphosphine Ligands (Buchwald) | A versatile class of ligands featuring a biaryl backbone. They are highly effective for a broad array of substrates. numberanalytics.com | Tunable steric and electronic properties. Often used in pre-catalysts for ease of handling. | BrettPhos, XPhos, SPhos |
| Ferrocene-Based Ligands (Hartwig) | Robust ligands based on a ferrocene (B1249389) scaffold, known for their high reactivity and stability. numberanalytics.comwikipedia.org | Bidentate nature can stabilize catalytic intermediates. wikipedia.org | Josiphos, DPPF (Diphenylphosphinoferrocene) |
The selection of the optimal ligand would depend on the specific aryl halide used and may require screening to achieve the highest yield and reaction efficiency.
Copper-Catalyzed N-Arylation (Ullmann-Type) Reactions for the Formation of this compound
The Ullmann condensation is the classic method for forming aryl-nitrogen bonds, predating palladium-catalyzed techniques. wikipedia.org It involves the use of a copper catalyst to couple an aryl halide with an amine. wikipedia.org While traditional Ullmann reactions required harsh conditions such as high temperatures (often over 200°C) and stoichiometric amounts of copper, modern protocols have significantly improved the reaction's scope and practicality through the use of ligands and optimized reaction systems. wikipedia.orgmdpi.com
Mechanistic Insights into Copper-Mediated C-N Bond Formation
The precise mechanism of the Ullmann reaction can vary, but it is generally accepted to proceed through a Cu(I)-mediated pathway. nih.govacs.org The key steps are thought to be:
Formation of a copper(I) amidate complex from the amine and the Cu(I) salt in the presence of a base. nih.govresearchgate.net
Activation of the aryl halide, which likely involves an oxidative addition of the aryl halide to the copper(I) center, forming a Cu(III) intermediate. acs.org
Reductive elimination from the Cu(III) species to form the new C-N bond and regenerate a Cu(I) species.
Recent studies suggest that for the N-arylation of amides, the aryl halide activation is the rate-determining step. acs.org Chelating diamine ligands play a crucial role by controlling the concentration and stability of the active catalytic species. nih.govresearchgate.net
Role of Additives and Solvent Systems in Catalytic Performance
The efficiency of modern Ullmann-type reactions is greatly enhanced by the careful selection of additives (ligands) and solvents. numberanalytics.com
Ligands : The introduction of ligands was a major breakthrough. Simple, inexpensive ligands like L-proline, N-methylglycine, or various diamines can dramatically accelerate the reaction, allowing it to proceed at much lower temperatures (40-90°C). researchgate.net These ligands are thought to solubilize the copper catalyst and facilitate the catalytic cycle. wikipedia.org
Bases : A base is required to deprotonate the amine. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK). organic-chemistry.orgnih.gov
Solvents : High-boiling polar aprotic solvents are typically favored as they can help dissolve the reactants and copper salts. wikipedia.org Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are common choices. wikipedia.orgnumberanalytics.com In some cases, deep eutectic solvents or even water have been used as greener alternatives. nih.govacs.org
| Component | Role | Examples |
|---|---|---|
| Copper Source | The catalyst for the C-N bond formation. researchgate.net | CuI, CuBr, Cu₂O, CuO nanoparticles mdpi.comorganic-chemistry.orgresearchgate.net |
| Ligand/Additive | Accelerates the reaction, allowing for milder conditions. numberanalytics.com | L-Proline, diamines (e.g., N,N'-dimethylethylenediamine), 8-hydroxyquinoline (B1678124) researchgate.netresearchgate.net |
| Base | Deprotonates the amine nucleophile. | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK organic-chemistry.orgnih.gov |
| Solvent | Solubilizes reactants and influences reaction rate. numberanalytics.commdpi.com | DMSO, DMF, NMP, Toluene, Dioxane wikipedia.orgorganic-chemistry.org |
For the synthesis of this compound, a modern Ullmann approach using CuI as the catalyst, a diamine or amino acid ligand, a carbonate base, and a polar aprotic solvent would represent a viable and cost-effective alternative to palladium-based methods.
Electrochemical Synthesis Routes for N-Aryl Aniline Derivatives and Potential Application to this compound
Electrochemical methods offer a powerful and sustainable alternative to conventional chemical synthesis for creating complex molecules like N-aryl aniline derivatives. scielo.br By using electricity to drive reactions, electrosynthesis can achieve high selectivity and atom economy under mild conditions, often reducing the need for harsh reagents and minimizing waste. scielo.brnih.gov The application of these techniques to the synthesis of this compound presents a promising avenue for a greener and more efficient production process. This approach allows for precise control over the reaction by adjusting the electrode potential and current, leading to the desired product with high accuracy. scielo.br
The core of this synthetic strategy would likely involve the coupling of two molecules of a 3-nonylaniline precursor or the coupling of 3-nonylaniline with a 3-nonylphenyl-containing starting material. The electrochemical process facilitates the formation of the crucial C-N bond that defines the diarylamine structure.
The formation of N-aryl anilines can be achieved through either anodic oxidation or cathodic reduction pathways. Each strategy offers distinct advantages and involves different types of reactive intermediates.
Anodic Oxidation: In this approach, the aniline derivative undergoes oxidation at the anode to form a reactive cation radical. mdpi.comresearchgate.net This intermediate can then react with another aniline molecule to form the desired diarylamine. For the synthesis of this compound, this would likely involve the anodic oxidation of 3-nonylaniline. The resulting cation radical would then undergo a coupling reaction with a neutral 3-nonylaniline molecule. researchgate.net The reaction is often performed in an undivided cell under constant current conditions. researchgate.net The choice of solvent is critical, with options like 1,1,1,3,3,3-hexafluoroisopropanol being noted for enhancing the robustness of reactions involving oxidation-labile substrates such as anilines. researchgate.net
Key steps in a potential anodic synthesis:
Oxidation: A molecule of 3-nonylaniline is oxidized at the anode to form a cation radical.
Coupling: The cation radical attacks a neutral molecule of 3-nonylaniline.
Rearomatization: The resulting intermediate loses protons and electrons to form the stable this compound product.
Cathodic Reduction: Conversely, cathodic methods involve the reduction of a suitable precursor at the cathode. For instance, the electrochemical reduction of N-(2-nitroaryl)pyridinium chlorides has been shown to produce pyrido[1,2-a]benzimidazoles in high yields through the formation of a hydroxylamine (B1172632) derivative followed by cyclization. researchgate.net A potential cathodic route for this compound could involve the reduction of a nitro-functionalized precursor, such as 1-nitro-3-nonylbenzene, in the presence of 3-nonylaniline. The electrochemically generated nitroso or hydroxylamine intermediate could then react with the aniline to form the diarylamine. This method can be highly effective and can proceed in both divided and undivided electrochemical cells. researchgate.net
Table 1: Comparison of Anodic and Cathodic Strategies for N-Aryl Aniline Synthesis
| Feature | Anodic Oxidation | Cathodic Reduction |
| Primary Process | Oxidation of the aniline starting material at the anode. mdpi.com | Reduction of a precursor (e.g., nitroaromatic) at the cathode. researchgate.net |
| Key Intermediate | Cation radical of the aniline derivative. researchgate.net | Nitroso or hydroxylamine derivative. researchgate.net |
| Typical Reactant | Aniline or substituted anilines (e.g., 3-nonylaniline). researchgate.net | Nitroaromatics (e.g., 1-nitro-3-nonylbenzene) and anilines. researchgate.net |
| Potential Advantage | Direct coupling of readily available anilines. | Utilizes different functional group precursors, expanding synthetic options. |
| Cell Type | Can be performed in simple undivided cells. researchgate.net | Effective in both divided and undivided cells. researchgate.net |
Electrosynthesis aligns well with the principles of green chemistry, offering a more sustainable approach compared to traditional methods. academie-sciences.frsci-hub.se The application of these principles to the synthesis of this compound would result in a significantly reduced environmental footprint.
Waste Prevention: The primary reagent in electrosynthesis is the electron, which is inherently a non-polluting "traceless" reagent. academie-sciences.fr This eliminates the waste associated with conventional oxidizing or reducing agents.
Atom Economy: Electrochemical reactions, particularly coupling reactions, can be designed to have high atom economy, incorporating most of the atoms from the starting materials into the final product. academie-sciences.fr
Less Hazardous Chemical Syntheses: Electrosynthesis avoids the use of toxic and hazardous reagents like heavy metal oxidants or flammable reducing agents. academie-sciences.frsci-hub.se
Energy Efficiency: Many electrochemical reactions can be conducted at ambient temperature and pressure, reducing the energy consumption required for heating or high-pressure equipment. academie-sciences.fr
Use of Renewable Feedstocks: While not inherent to the process itself, electrosynthesis can be coupled with the use of starting materials derived from renewable biomass. researchgate.net Furthermore, the electricity used can be sourced from renewable energy, such as solar or wind power, making the entire process more sustainable. nih.gov
Catalysis: Mediators can be used in electrocatalytic processes, which are regenerated at the electrode surface. This catalytic approach reduces the amount of reagent needed and can improve reaction selectivity and efficiency. nih.gov
Table 2: Alignment of Electrosynthesis with Green Chemistry Principles
| Green Chemistry Principle | Application in Electrosynthesis of this compound |
| Prevention of Waste | The electron is a "massless" reagent, avoiding the formation of byproducts from spent chemical reagents. academie-sciences.fr |
| Atom Economy | Direct C-N coupling reactions maximize the incorporation of atoms from precursors like 3-nonylaniline into the final product. academie-sciences.fr |
| Safer Chemicals & Solvents | Eliminates the need for hazardous oxidants/reductants. academie-sciences.fr Research into greener solvents like ionic liquids is ongoing. sci-hub.se |
| Energy Efficiency | Reactions proceed at room temperature and atmospheric pressure, lowering energy demands. scielo.br |
| Renewable Feedstock | Can utilize electricity from renewable sources and potentially bio-derived starting materials. researchgate.net |
| Catalysis | Employs electrocatalysis, where mediators are regenerated, minimizing reagent use. nih.gov |
Post-Synthetic Modifications and Functionalization of this compound
Once the core structure of this compound is synthesized, post-synthetic modification (PSM) offers a versatile strategy to introduce a wide range of functional groups. rsc.orgrsc.org This allows for the fine-tuning of the molecule's properties for specific applications without altering the established synthetic pathway for the main framework. Functionalization can be targeted at the aromatic rings or the aliphatic nonyl chains.
The introduction of new functionalities can be achieved through various organic reactions. For the aromatic portions of the molecule, electrophilic aromatic substitution is a common and effective method. This could include reactions such as:
Halogenation: Introducing bromine, chlorine, or iodine atoms onto the phenyl rings.
Nitration: Adding nitro groups, which can subsequently be reduced to form additional amino groups.
Sulfonation: Introducing sulfonic acid groups.
Friedel-Crafts Acylation/Alkylation: Adding acyl or alkyl groups to the aromatic rings.
The aliphatic nonyl chains also present opportunities for functionalization, although this can be more challenging. C-H activation/functionalization techniques could potentially be employed to introduce hydroxyl, carbonyl, or other groups along the nine-carbon chain. rsc.org
The ability to perform these modifications post-synthesis is advantageous because some functional groups might not be compatible with the conditions used for the initial C-N bond formation. rsc.org PSM provides a modular approach to creating a library of derivatives from a single core compound.
Table 3: Potential Post-Synthetic Modifications of this compound
| Target Site | Reaction Type | Potential Functional Group | Purpose/Potential Application |
| Aromatic Rings | Electrophilic Halogenation | -Br, -Cl, -I | Altering electronic properties, intermediate for further coupling reactions. |
| Aromatic Rings | Nitration followed by Reduction | -NO₂, then -NH₂ | Introducing reactive amine handles for further derivatization. |
| Aromatic Rings | Friedel-Crafts Acylation | -C(O)R | Introducing ketone functionalities for creating more complex structures. |
| Nonyl Chains | C-H Oxidation | -OH | Increasing polarity, providing sites for esterification or etherification. |
| Diarylamine Nitrogen | N-Alkylation/Arylation | -R, -Ar | Modifying steric bulk and electronic properties around the nitrogen atom. |
Advanced Spectroscopic and Structural Investigations of 3 Nonyl N 3 Nonylphenyl Aniline
Elucidation of Electronic Structure and Charge Transfer Characteristics via UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For 3-nonyl-N-(3-nonylphenyl)aniline, the spectrum is anticipated to be dominated by π→π* transitions originating from the aromatic phenyl rings. The core structure, a diarylamine, is expected to exhibit absorption bands characteristic of the aniline (B41778) chromophore.
Intramolecular charge transfer (ICT) from the lone pair of the nitrogen atom to the π* orbitals of the phenyl rings is a potential phenomenon that could be observed. This ICT character can be further investigated by studying the solvatochromic effects, where the absorption maxima shift with changes in solvent polarity.
Table 1: Predicted UV-Visible Absorption Data for this compound in Cyclohexane
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|
| ~245-255 | ~20,000 - 25,000 | π→π* (Primary aromatic band) |
Probing Molecular Vibrations and Conformational Flexibility through Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. The spectra of this compound would be rich with information regarding the aniline core and the long alkyl chains.
Key Expected Vibrational Modes:
Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are expected, corresponding to the stretching vibrations of the C-H bonds on the phenyl rings.
Aliphatic C-H Stretching: Strong absorptions in the 2960-2850 cm⁻¹ region will be indicative of the symmetric and asymmetric stretching of the C-H bonds within the nonyl chains.
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings are expected to appear in the 1600-1450 cm⁻¹ range.
C-N Stretching: The stretching vibration of the aryl-nitrogen bond is anticipated to be in the 1360-1250 cm⁻¹ region.
Alkyl Chain Bending: Methylene (B1212753) (-CH₂-) and methyl (-CH₃) bending vibrations will be observable around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone of the alkyl chains, which are often weak in the IR spectrum. The conformational flexibility of the nonyl chains could be studied by analyzing the temperature dependence of the vibrational bands, particularly in the low-frequency region.
Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| 3100-3000 | Medium | Medium | Aromatic C-H stretch |
| 2953-2962 | Strong | Strong | Asymmetric -CH₃ stretch |
| 2915-2926 | Strong | Strong | Asymmetric -CH₂- stretch |
| 2870-2875 | Medium | Strong | Symmetric -CH₃ stretch |
| 2845-2853 | Medium | Strong | Symmetric -CH₂- stretch |
| ~1600, ~1500 | Strong | Strong | Aromatic C=C stretch |
| ~1465 | Medium | Medium | -CH₂- scissoring |
| ~1375 | Medium | Medium | -CH₃ symmetric bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments and Dynamic Behavior Studies
NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution.
¹H, ¹³C, and 2D NMR Techniques for Regio- and Stereochemical Analysis of this compound
¹H NMR: The proton NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The aromatic protons on the phenyl rings would likely appear as complex multiplets in the range of δ 6.8-7.5 ppm. The protons of the nonyl chains would be found in the upfield region (δ 0.8-2.6 ppm). The terminal methyl group of the nonyl chain would exhibit a triplet around δ 0.9 ppm, while the methylene groups would show a series of multiplets. The methylene group attached directly to the aromatic ring (benzylic) would be deshielded and appear around δ 2.5-2.6 ppm.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon environments. The aromatic carbons would resonate in the δ 115-150 ppm region, with the carbon attached to the nitrogen (C-N) being the most downfield. The carbons of the nonyl chains would appear in the δ 14-40 ppm range.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the nonyl chains and the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the nonyl chains and the phenyl rings at the meta (3) position.
Investigation of Rotational Barriers and Alkyl Chain Dynamics
Variable-temperature NMR studies could provide insights into the dynamic processes within the molecule. The rotation around the C-N bonds might be hindered, potentially leading to the observation of distinct signals for the two phenyl rings at low temperatures. Furthermore, the conformational dynamics of the long nonyl chains could be investigated by analyzing changes in chemical shifts and line shapes as a function of temperature.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis of this compound
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The molecular formula of this compound is C₃₀H₄₇N, corresponding to a monoisotopic mass of 421.3708 u. HRMS would provide a highly accurate mass measurement, confirming this composition.
The fragmentation pattern in the mass spectrum would offer structural information. Key expected fragmentation pathways include:
Benzylic cleavage: Loss of a C₈H₁₇ radical from the nonyl chain, leading to a stable benzylic cation.
Cleavage of the C-N bond: Fragmentation at the C-N bond could result in ions corresponding to the nonylphenyl group or the aniline core.
Rearrangements: McLafferty-type rearrangements involving the alkyl chains are also possible.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| m/z (calculated) | Formula | Ion Description |
|---|---|---|
| 421.3708 | [C₃₀H₄₇N]⁺ | Molecular Ion (M⁺) |
| 308.2429 | [C₂₂H₃₀N]⁺ | [M - C₈H₁₇]⁺ (Benzylic cleavage) |
| 218.1596 | [C₁₅H₂₄N]⁺ | [nonylphenyl-NH]⁺ fragment |
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing Analysis (if crystalline material is obtained)
Should this compound be obtained as a crystalline solid suitable for single-crystal X-ray diffraction, this technique would provide the most definitive three-dimensional structural information. The analysis would reveal:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would include the orientation of the two phenyl rings relative to each other and the conformation of the flexible nonyl chains.
Crystal Packing: How the individual molecules are arranged in the crystal lattice. This would elucidate any intermolecular interactions, such as van der Waals forces or π-π stacking between the aromatic rings, that govern the solid-state structure.
The successful application of these advanced spectroscopic and structural techniques would provide a comprehensive and detailed understanding of the chemical and physical properties of this compound.
Theoretical and Computational Chemistry Studies of 3 Nonyl N 3 Nonylphenyl Aniline
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure, which governs the molecule's reactivity, optical properties, and electrical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-nonyl-N-(3-nonylphenyl)aniline, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Furthermore, the HOMO and LUMO energy levels are directly related to the ionization potential and electron affinity, respectively, which are crucial for predicting the redox potentials of the molecule. These potentials are vital for applications in areas such as antioxidants and organic electronics.
While specific DFT data for this compound is unavailable, studies on related diphenylamine (B1679370) derivatives provide insight into the expected values. For instance, DFT calculations on monosubstituted diphenylamines have been used to investigate their antioxidant properties by determining the N-H bond dissociation enthalpies (BDEs).
Table 1: Illustrative DFT Calculated Properties for Diphenylamine Derivatives (Note: This data is for analogous compounds and not this compound)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Diphenylamine | -5.12 | -0.15 | 4.97 |
| 4-methoxy-diphenylamine | -4.89 | -0.08 | 4.81 |
| 4-nitro-diphenylamine | -5.78 | -1.23 | 4.55 |
This is an interactive data table. The values are representative and based on typical DFT calculation results for similar compounds.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is instrumental in predicting the absorption and emission spectra (UV-Vis and fluorescence) of a compound. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
These predictions are crucial for understanding the photophysical behavior of the molecule and for designing materials with specific optical properties. For example, in the context of organic light-emitting diodes (OLEDs), TD-DFT can help in designing molecules that emit light at desired colors.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions in this compound Systems
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, with its two nonyl chains, MD simulations can explore its conformational landscape, identifying the most stable geometries and the energy barriers between different conformations.
In a condensed phase, such as a liquid or a thin film, MD simulations can also provide detailed information about intermolecular interactions. These interactions are crucial for understanding the bulk properties of the material, such as its viscosity, solubility, and the morphology of thin films. For instance, MD simulations of triarylamines have been used to study their behavior in the liquid phase and to understand how molecular structure influences bulk properties. chemicalbook.com
Computational Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) and Validation with Experimental Data
A key aspect of computational chemistry is the ability to predict spectroscopic data that can be compared with experimental measurements for validation.
NMR Spectroscopy: Computational methods can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule's optimized geometry. Comparing the predicted NMR spectrum with an experimental one is a powerful tool for structural elucidation.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By comparing the computed and experimental IR spectra, the vibrational modes of the molecule can be assigned, and the accuracy of the computational model can be assessed.
UV-Vis Spectroscopy: As mentioned in section 4.1.2, TD-DFT is used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum.
While experimental spectra for this compound are not widely published, the general approach to validation would involve synthesizing the compound, measuring its spectra, and comparing the results with the computationally predicted spectra. Any discrepancies would then be used to refine the computational model.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Diphenylamine Analog (Note: This is a hypothetical table for illustrative purposes)
| Spectroscopic Technique | Predicted Value | Experimental Value |
| 1H NMR (ppm, aromatic region) | 6.8 - 7.3 | 6.9 - 7.4 |
| 13C NMR (ppm, aromatic C-N) | 142.5 | 143.1 |
| IR (cm-1, N-H stretch) | 3410 | 3405 |
| UV-Vis λmax (nm) | 285 | 288 |
This is an interactive data table to illustrate the concept of validating computational predictions with experimental data.
Mechanistic Investigations of Synthetic Pathways via Transition State Calculations
Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is likely prepared through a reaction like the Buchwald-Hartwig amination or a related cross-coupling reaction, DFT calculations can be used to map out the entire reaction pathway.
This involves locating the transition state structures for each step of the reaction and calculating the corresponding activation energies. By identifying the lowest energy pathway, the most likely reaction mechanism can be determined. This knowledge is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. Recent computational studies on copper-catalyzed diarylamine synthesis have provided detailed mechanistic insights, including the identification of key intermediates and transition states. addinol.kzresearchgate.net
Charge Transport Pathway Analysis in Aggregated or Thin Film States of this compound
For applications in organic electronics, the ability of a material to transport charge is paramount. In an aggregated state or a thin film, the charge transport properties of this compound would be highly dependent on the molecular packing and intermolecular electronic coupling.
Computational methods can be used to analyze charge transport pathways. This typically involves:
Using Molecular Dynamics or Monte Carlo simulations to generate realistic models of the aggregated state.
Calculating the electronic coupling between adjacent molecules using DFT.
Using this information in kinetic models, such as Marcus theory, to predict charge carrier mobilities.
Studies on related triarylamine derivatives have shown that substitutions on the aromatic rings can significantly influence charge transport properties. Current time information in Bangalore, IN. These computational approaches are essential for the rational design of new materials for organic semiconductor applications. science.gov
Chemical Reactivity and Derivatization of 3 Nonyl N 3 Nonylphenyl Aniline
Oxidation-Reduction Chemistry and Electrochemical Behavior of 3-nonyl-N-(3-nonylphenyl)aniline
The electrochemical characteristics of this compound are dominated by the diarylamine moiety, which can undergo reversible oxidation processes. The nonyl substituents primarily influence the material's physical properties, such as solubility, while having a minor electronic effect on the redox potentials.
Cyclic Voltammetry for Redox Potential Determination
The oxidation process typically involves the removal of an electron from the nitrogen atom, forming a radical cation. This is often a reversible process. The presence of electron-donating alkyl groups, like nonyl, is expected to slightly lower the oxidation potential compared to unsubstituted diphenylamine (B1679370) by stabilizing the resulting cation. tandfonline.com
A representative cyclic voltammogram would show a reversible oxidation wave. The table below presents typical electrochemical data for a similar donor-acceptor molecule containing a dodecyl-substituted diphenylamine moiety, which serves as a reasonable proxy. researchgate.net
| Parameter | Value |
| Onset Oxidation Potential (E_ox) | 0.85 V |
| Onset Reduction Potential (E_red) | -0.70 V |
| HOMO Energy Level | -5.25 eV |
| LUMO Energy Level | -3.70 eV |
| Electrochemical Band Gap | 1.55 eV |
| Data derived from a dodecyl-substituted diphenylamine derivative, which is expected to exhibit similar electrochemical properties. The potentials are typically measured against a standard reference electrode like Ag/AgCl and may be referenced to the Fc⁺/Fc couple. researchgate.netchinesechemsoc.org |
Investigation of Stable Radical Cations or Anions
Upon one-electron oxidation, diarylamines readily form stable aminyl radical cations. chinesechemsoc.org The stability of these species is a hallmark of the diarylamine class. The unpaired electron is delocalized across the nitrogen atom and the two aromatic rings, which contributes to its stability.
For this compound, oxidation would produce a radical cation where the positive charge and radical character are centered on the nitrogen atom. The nonyl groups can further enhance the kinetic stability of this radical cation by providing steric bulk that shields the reactive center from intermolecular reactions. mdpi.com The formation of these stable radicals is crucial for the compound's function as an antioxidant and is the foundational step in its oxidative polymerization. google.comutexas.edu
Functionalization of the Nonyl Alkyl Chains for Tunable Properties
Direct functionalization of the nonyl alkyl chains presents a significant chemical challenge due to the inert nature of the saturated C-H bonds. Standard methods for alkane functionalization often require harsh conditions that would likely degrade the electronically sensitive diarylamine core.
However, certain strategies could potentially be explored under carefully controlled conditions:
Terminal Functionalization : Introducing a functional group at the terminus of the nonyl chain (the ω-position) would be the most desirable modification to avoid steric interference with the aromatic core. This would likely require a multi-step synthesis starting from a terminally functionalized nonyl halide or alcohol before its attachment to the phenyl ring, rather than a post-synthesis modification of this compound itself.
Radical Halogenation : Free-radical halogenation (e.g., with N-bromosuccinimide) could theoretically introduce a halogen onto the alkyl chain. However, this process typically lacks selectivity and could lead to a mixture of products, with some preference for the benzylic position if one were available. Given the saturated nature of the nonyl chain, this approach would be unselective and difficult to control.
The introduction of functional groups, such as hydroxyls or carboxylates, onto the alkyl chains could dramatically alter the compound's properties, for instance, by rendering it amphiphilic or water-soluble. rsc.orgnih.gov
Polymerization Studies Utilizing this compound as a Monomer
The structure of this compound, with its reactive N-H bond and para-positions on the phenyl rings, makes it a suitable monomer for polymerization, particularly through oxidative methods.
Oxidative Polymerization to Poly(this compound)
Oxidative polymerization is a common method for synthesizing polymers from aniline (B41778) and its derivatives. nih.gov The process can be initiated either chemically, using an oxidant like ammonium (B1175870) persulfate (APS), or electrochemically by applying an oxidizing potential. semanticscholar.orgpsu.edu
The polymerization of this compound would proceed via the following proposed steps:
Oxidation : The monomer is oxidized to its radical cation.
Coupling : Two radical cations couple, typically at the para-positions of the phenyl rings, to form a dimer. This coupling is favored due to lower steric hindrance compared to ortho-coupling.
Re-aromatization : The dimer expels two protons to re-establish aromaticity.
Chain Propagation : The process of oxidation and coupling continues, extending the polymer chain.
The resulting polymer, poly(this compound), would have a backbone consisting of repeating diarylamine units. The two long nonyl chains on each repeating unit would impart significant solubility in common organic solvents, a common challenge for many conductive polymers. ysu.am However, the bulky nature of the substituents would likely lead to a non-planar polymer backbone, which could disrupt π-conjugation and result in a polymer with lower electrical conductivity compared to less substituted polyanilines. mdpi.comnih.gov
Copolymerization with Other Functional Monomers
While specific studies on the copolymerization of this compound are not extensively documented in publicly available research, its structural similarity to aniline and other N-substituted diarylamines allows for informed predictions regarding its copolymerization potential. Aniline and its derivatives are well-known to undergo oxidative polymerization to form polyaniline, a conductive polymer. By extension, this compound can be considered a monomer for copolymerization with other functional monomers to tailor the properties of the resulting polymer.
The copolymerization of aniline derivatives with various functional monomers is a strategy to create materials with combined or enhanced properties, such as improved solubility, processability, and electrochromic or conductive characteristics. mdpi.com For instance, the copolymerization of aniline with thiophene (B33073) has been shown to produce materials with increased electrical conductivity compared to the individual homopolymers. mdpi.com Similarly, incorporating monomers like m-chloroaniline or 3,4-ethylenedioxythiophene (B145204) (EDOT) with aniline allows for the fine-tuning of the electronic and structural properties of the final copolymer. researchgate.netconicet.gov.ar
The nonyl groups on the phenyl rings of this compound would be expected to enhance the solubility of the resulting copolymers in organic solvents, a common challenge with rigid-chain conductive polymers. The copolymerization could be achieved through chemical or electrochemical oxidation, with the monomer ratio being a key parameter to control the copolymer's final composition and properties. conicet.gov.ar
Potential functional monomers for copolymerization with this compound could include, but are not limited to, electron-donating or electron-accepting aromatic compounds, which would modulate the electronic band gap and, consequently, the optical and electrical properties of the material. mdpi.com
Table 1: Potential Functional Monomers for Copolymerization and Expected Properties
| Functional Monomer | Potential Copolymerization Method | Anticipated Copolymer Properties | Relevant Research Context |
| Thiophene | Chemical or Electrochemical Oxidation | Enhanced electrical conductivity, electrochromic behavior. mdpi.com | Copolymers of aniline and thiophene show synergistic effects on conductivity. mdpi.com |
| Pyrrole (B145914) | Chemical Oxidation (e.g., with CAN or FeCl₃) | Improved processability, conductivity in the range of 10⁻¹ to 10⁻⁴ S/cm. researchgate.net | Block copolymers of pyrrole have been synthesized with nonylphenol derivatives. researchgate.net |
| 3,4-Ethylenedioxythiophene (EDOT) | Matrix-assisted Chemical Oxidation | High conductivity, good stability, and distinct electrochromic states. researchgate.net | Copolymers of aniline and EDOT have been synthesized to create stable materials. researchgate.net |
| m-Chloroaniline | Chemical Oxidation | Modified electronic structure, potential for altered band gap and photoluminescence. conicet.gov.ar | Studies on aniline and m-chloroaniline copolymers show changes in spectroscopic properties. conicet.gov.ar |
| Acrylonitrile | Redox Initiation | Formation of block copolymers, potentially improving mechanical properties. | Block copolymers with other monomers like poly(dimethylsiloxane) have been reported. |
Complexation Studies with Metal Centers as Ligands for Catalytic or Material Applications
The nitrogen atom of the secondary amine group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal centers. Diarylamine-based ligands are integral to modern coordination chemistry and catalysis, forming stable complexes with a wide range of transition metals. researchgate.net These metal complexes are often employed as catalysts in various organic transformations. researchgate.netnih.gov
While direct complexation studies involving this compound are not prominent in the literature, research on analogous diarylamine ligands provides a strong basis for its potential applications. For example, titanium and tantalum complexes bearing diarylamine-based ligands have been investigated as catalysts for alkyne hydroamination, a process that forms C-N bonds. nih.gov Palladium-catalyzed hydroamination of vinylarenes with arylamines also highlights the role of metal-amine complexes in catalytic cycles. nih.gov
Furthermore, N,N'-diaryldihydrophenazines, which can be synthesized from diaryl amines, have been shown to be effective photoredox catalysts, presenting a metal-free alternative to traditional iridium or ruthenium complexes. nih.govmdpi.com This suggests that derivatives of this compound could also serve as precursors to highly active organic photocatalysts. The bulky nonyl groups in the structure could influence the steric environment around the metal center, potentially enhancing catalytic selectivity or the stability of the complex.
The synthesis of such metal complexes would typically involve the reaction of this compound with a suitable metal precursor, such as a metal halide or organometallic compound. The resulting complexes could find use in catalysis, for example, in cross-coupling reactions or polymerization, or as building blocks for advanced materials with specific magnetic or optical properties. researchgate.net
Table 2: Potential Metal Complexes and Their Applications
| Metal Center | Potential Ligand Type | Potential Application | Relevant Research Context |
| Titanium (Ti) | Diarylamido | Alkyne Hydroamination Catalyst | Ti complexes with phenoxide and amido ligands are active hydroamination catalysts. nih.gov |
| Palladium (Pd) | Diarylamine | C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig) | Pd complexes are widely used for the synthesis of arylamines. acs.org |
| Copper (Cu) | Diarylamine | Synthesis of Diarylamines | Cu-catalyzed reactions provide routes to diarylamines under homogeneous conditions. academie-sciences.fr |
| Iridium (Ir) / Ruthenium (Ru) | Precursor to N,N'-diarylphenazine ligand | Photoredox Catalysis | Diarylamines are precursors to organic photocatalysts that can replace precious metal complexes. nih.govmdpi.com |
| Magnesium (Mg) | Diarylamido | Guanylation and Hydrophosphination Catalyst | Magnesium amide complexes catalyze the addition of N-H bonds to carbodiimides. researchgate.net |
Advanced Material Science Applications of 3 Nonyl N 3 Nonylphenyl Aniline and Its Derivatives
Application in Organic Electronics and Optoelectronic Devices
The field of organic electronics has seen significant advancements through the development of novel materials with tailored properties. Arylamine derivatives, particularly those based on a triphenylamine (B166846) skeleton, have been extensively investigated for their charge-transporting capabilities. The incorporation of alkyl chains, such as the nonyl groups in 3-nonyl-N-(3-nonylphenyl)aniline, offers a strategy to enhance solubility and film-forming properties, which are crucial for device fabrication.
Role as Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
In organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), the efficient transport of charge carriers (holes and electrons) is paramount for device performance. mdpi.com Hole-transporting materials (HTMs) facilitate the movement of holes from the anode to the emissive layer in OLEDs and along the channel in OFETs. nih.gov Triarylamine derivatives are excellent candidates for HTMs due to their electron-rich nature and stable cationic radical species. mdpi.combohrium.com
The nonyl chains in this compound play a significant role in its function as an HTM. They increase the solubility of the molecule in organic solvents, enabling the use of solution-based processing techniques like spin-coating and printing for the fabrication of large-area and flexible devices. Furthermore, the alkyl chains can influence the molecular packing in the solid state, which in turn affects the intermolecular charge-hopping pathways. While dense packing can enhance charge transport, the flexibility of the nonyl chains can help in the formation of amorphous films with good morphological stability, preventing crystallization that can be detrimental to device longevity.
Table 1: General Influence of Alkyl Chain Properties on HTM Performance in OLEDs and OFETs
| Alkyl Chain Property | Effect on Solubility | Effect on Film Morphology | Effect on Hole Mobility |
| Increased Length | Generally Increases | Promotes amorphous films, prevents crystallization | Can decrease due to increased intermolecular distance |
| Branching | Increases | Can disrupt packing, leading to amorphous films | Variable, depends on specific packing |
Photovoltaic Applications and Charge Separation Mechanisms
Derivatives of this compound can function as the donor material or as a hole-transporting layer in OPV devices. When used as a donor, the material absorbs photons to create excitons. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge separation at the donor-acceptor interface. The HOMO level of the donor should be well-aligned with the energy level of the anode to facilitate hole extraction, while the LUMO level should be sufficiently higher than that of the acceptor material to provide the driving force for exciton (B1674681) dissociation.
The nonyl side chains can influence the photovoltaic performance in several ways. They can affect the thin-film morphology of the active layer, which is critical for efficient charge transport and collection. acs.orgucm.es A well-defined nanostructure with distinct donor and acceptor domains is necessary for effective charge separation and transport. The solubility enhancement provided by the nonyl groups allows for better control over the film morphology through solvent selection and processing conditions. Studies on similar triphenylamine-based HTMs for perovskite solar cells have shown that the length of the alkyl chain can impact the power conversion efficiency, with an optimal length providing a balance between charge mobility and film quality. rsc.orgswan.ac.uk
The charge separation mechanism at the donor-acceptor interface is governed by the energy difference between the LUMO of the donor and the LUMO of the acceptor. Upon exciton formation in the donor material, the electron is transferred to the acceptor's LUMO, while the hole remains on the donor's HOMO. The efficiency of this process is highly dependent on the interfacial energetics and morphology.
Utilization in Electrochromic Devices and Switchable Materials
Electrochromic materials are substances that change their optical properties (color) in response to an applied electrical potential. This phenomenon makes them suitable for applications such as smart windows, anti-glare mirrors, and electronic displays. Triarylamine compounds, including derivatives of this compound, are known to exhibit stable and reversible electrochromism. acs.orgmdpi.com
The electrochromic behavior of these materials stems from the reversible oxidation of the nitrogen atom in the triarylamine core. In its neutral state, the compound is typically colorless or lightly colored. Upon application of an oxidizing potential, the nitrogen atom loses an electron to form a stable radical cation, which is intensely colored. This process is reversible, and the material returns to its original state when a reducing potential is applied.
The presence of the nonyl chains in this compound can enhance the performance of electrochromic devices. The improved solubility facilitates the fabrication of uniform thin films, which is essential for achieving high optical contrast and fast switching speeds. The alkyl chains can also influence the stability of the oxidized species by sterically hindering intermolecular reactions that could lead to degradation. Research on triarylamine-based polyamides has demonstrated that the incorporation of flexible linkages and substituent groups can tune the electro-optical performance. rsc.org
Table 2: Electrochromic Properties of Triarylamine-Based Materials
| Property | Typical Behavior | Influence of Alkyl Chains |
| Color Change | Colorless/Light Yellow (Neutral) to Green/Blue (Oxidized) | Can subtly modify the color of the oxidized state |
| Switching Speed | Milliseconds to Seconds | Can be improved by facilitating ion transport within the film |
| Optical Contrast | High | Uniform films from soluble materials lead to better contrast |
| Cyclic Stability | Generally Good | Can be enhanced by preventing degradation reactions |
Development as Active Components in Chemical Sensors and Gas Sensors
The electrical and optical properties of organic semiconductor materials can be sensitive to the presence of certain chemical species, making them attractive for use in chemical and gas sensors. The interaction between the analyte and the sensing material can lead to a measurable change in conductivity, fluorescence, or absorbance.
Sensing Mechanisms for Volatile Organic Compounds or Specific Analytes
Derivatives of this compound can be employed as the active layer in chemiresistive or optical sensors. In a chemiresistive sensor, the adsorption of analyte molecules onto the surface of the material can alter its conductivity. For example, electron-donating analytes can increase the conductivity of a p-type material like a triarylamine derivative, while electron-withdrawing analytes can decrease it.
In optical sensors, the sensing mechanism often relies on the quenching or enhancement of the material's fluorescence upon interaction with an analyte. For instance, electron-deficient nitroaromatic compounds, which are common components of explosives, can effectively quench the fluorescence of electron-rich materials like triphenylamine derivatives through a photoinduced electron transfer process. researchgate.net
A patent has described the use of triphenylamine-based derivatives as fluorescent probes for the detection of hydrogen sulfide, highlighting their high sensitivity and selectivity. google.com The good solubility of these probes in common organic solvents is a key advantage for practical applications.
Influence of Alkyl Chains on Sensor Selectivity and Sensitivity
The alkyl chains in this compound can significantly influence the performance of a chemical sensor. The sensitivity of a sensor is its ability to detect small concentrations of an analyte, while selectivity is its ability to distinguish the target analyte from other interfering species.
The long nonyl chains increase the free volume within the sensing film, which can enhance the diffusion of analyte molecules into the material, thereby increasing the sensitivity. mdpi.com However, this increased permeability can sometimes lead to a decrease in selectivity, as non-specific interactions between the analyte and the alkyl chains may occur. researchgate.net
The length and structure of the alkyl chains can be tailored to optimize the balance between sensitivity and selectivity. Shorter alkyl chains may lead to more selective sensors due to a reduction in non-specific binding, but potentially with a slower response time. researchgate.net The morphology of the sensing film, which is influenced by the alkyl chains, also plays a crucial role. A porous or nanostructured film can provide a larger surface area for analyte interaction, leading to enhanced sensitivity.
Table 3: Impact of Alkyl Chains on Chemical Sensor Performance
| Sensor Parameter | Influence of Alkyl Chains | Rationale |
| Sensitivity | Can be increased | Increased free volume enhances analyte diffusion into the film. |
| Selectivity | Can be decreased | Increased non-specific interactions with the alkyl chains. |
| Response Time | Can be affected | Influences analyte diffusion rates into and out of the sensing layer. |
| Reversibility | Can be improved | Facilitates the desorption of analyte molecules. |
Self-Assembly and Supramolecular Architectures Based on this compound
The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of modern materials science, enabling the creation of materials with unique optical, electronic, and mechanical properties. The molecular structure of this compound, featuring a polar diarylamine head and non-polar nonyl tails, suggests a propensity for self-assembly driven by a combination of intermolecular forces.
Formation of Ordered Nanostructures and Thin Films
The formation of ordered nanostructures and thin films is a critical area of research for organic materials. For molecules like this compound, the interplay between π-π stacking of the aromatic phenyl rings and van der Waals interactions between the alkyl chains would likely govern the formation of such structures. In principle, this could lead to the formation of lamellar, cylindrical, or other complex morphologies in thin films, which are crucial for applications in organic electronics. However, specific studies detailing the formation of ordered nanostructures and thin films from this compound are not readily found in the reviewed literature.
Impact of Nonyl Chains on Morphology and Interfacial Properties
The two nonyl (C9H19) chains in this compound are expected to play a significant role in determining the morphology and interfacial properties of its assemblies. Generally, long alkyl chains can influence molecular packing, solubility, and the orientation of molecules at interfaces.
The length and branching of alkyl chains are known to affect the morphology of thin films and their charge transport properties. For instance, studies on other organic semiconductors have shown that longer alkyl chains can lead to more ordered, edge-on packing orientations, which can be beneficial for charge transport in field-effect transistors. The nonyl chains would also impart significant hydrophobicity to the molecule, influencing its interaction with different solvents and surfaces. This is a critical factor in controlling the self-assembly process and the final properties of the material at interfaces. Without specific experimental data for this compound, a more detailed analysis remains speculative.
Integration into Composite Materials and Nanocomposites for Enhanced Performance
The incorporation of functional organic molecules into polymer matrices to form composite materials or nanocomposites is a widely used strategy to enhance material performance. The properties of this compound, such as its potential for charge transport and its antioxidant nature due to the diarylamine group, could theoretically be harnessed in composite materials.
For example, its integration into a polymer matrix could improve the electrical conductivity or thermal stability of the resulting composite. The nonyl chains could act as plasticizers or compatibilizers, improving the processability and miscibility of the compound within the host polymer. In the context of nanocomposites, where fillers like nanoparticles are dispersed in a matrix, this compound could potentially be used as a dispersing agent or as a functional coating for the nanoparticles to improve their interaction with the polymer matrix. A patent for dispersing agents in nanocomposites mentions n-nonyl-n-phenylaniline, a structurally related compound, suggesting potential applications in this area. rsc.org However, specific research detailing the performance enhancement of composites upon integration of this compound is not available in the reviewed scientific literature.
Future Perspectives and Research Challenges for 3 Nonyl N 3 Nonylphenyl Aniline
Development of Sustainable and Scalable Synthetic Routes
The industrial viability of any chemical compound is intrinsically linked to the efficiency, cost-effectiveness, and environmental impact of its synthesis. For diarylamines like 3-nonyl-N-(3-nonylphenyl)aniline, traditional synthetic methods often rely on transition metal-catalyzed cross-coupling reactions. While effective, these methods can present challenges related to catalyst cost, removal of metal residues from the final product, and the use of harsh reaction conditions.
Future research will likely focus on developing more sustainable and scalable synthetic pathways. Key areas of investigation include:
Catalyst Innovation: The development of catalysts based on earth-abundant metals, such as copper, offers a more sustainable alternative to precious metal catalysts. acs.orgacs.org Research into ligand-free copper-catalyzed systems for the synthesis of symmetric diarylamines from aryl boronic acids and sodium nitrite (B80452) is a promising direction. acs.org Similarly, metallaphotoredox catalysis using copper represents an emerging strategy for constructing carbon-heteroatom bonds under mild conditions. researchgate.net
Green Reaction Media: The use of environmentally benign solvents is a cornerstone of green chemistry. Deep eutectic solvents (DESs) are being explored as sustainable media for various chemical transformations, including amide synthesis, and could potentially be adapted for diarylamine synthesis. ua.es
Atom Economy: Synthetic routes that maximize the incorporation of starting materials into the final product are highly desirable. Acceptorless dehydrogenative aromatization is a powerful strategy for synthesizing diarylamines with high atom economy, generating molecular hydrogen as the primary byproduct. nih.govsemanticscholar.org
Scalability: Ensuring that a synthetic route can be efficiently scaled up from the laboratory to industrial production is crucial. This involves developing protocols that avoid chromatographic purification and utilize readily available, cost-effective starting materials. researchgate.netthieme-connect.com Research into scalable electrochemical methods, such as the reduction of nitroaromatics to anilines, could also provide key intermediates for diarylamine synthesis. acs.org
A comparative table of synthetic methodologies for diarylamines highlights the trend towards more sustainable approaches.
| Synthetic Method | Catalyst/Reagent | Advantages | Challenges | Relevant Research |
| Buchwald-Hartwig Amination | Palladium or Copper | High yields, broad substrate scope | Cost of palladium, catalyst removal | nih.gov |
| Ullmann Condensation | Copper | Lower cost than palladium | High temperatures, stoichiometric copper | acs.org |
| Acceptorless Dehydrogenative Aromatization | Gold-Palladium Nanoparticles | High atom economy, generates H2 | Catalyst stability and cost | nih.govsemanticscholar.org |
| Copper-Catalyzed Coupling with NaNO2 | Copper Chloride | Inexpensive reagents, simple system | Moderate to good yields | acs.org |
| Metallaphotoredox Catalysis | Copper/Photocatalyst | Mild reaction conditions | Catalyst complexity | researchgate.net |
| Desulfinylative Smiles Rearrangement | Base-mediated | Transition metal-free | Limited to specific precursors | nih.gov |
Exploration of Novel Spectroscopic Techniques for In Situ Monitoring of Reactivity
Understanding the precise mechanisms by which this compound functions, particularly as an antioxidant, requires advanced analytical techniques. The ability to monitor its reactivity in real-time and within complex matrices is a significant research challenge.
Future research in this area will likely involve the application and development of novel spectroscopic and electrochemical methods:
In Situ Electrochemical Sensors: Electrochemical biosensors are being developed for the real-time measurement of reactive oxygen species (ROS) like superoxide. nih.gov Adapting such sensor technology to monitor the radical scavenging activity of diarylamines in environments like lubricating oils or biological membranes could provide invaluable mechanistic insights. Microneedle sensors are also emerging for in situ monitoring of ROS in complex biological systems. acs.org
Advanced Spectroscopic Methods: Combining various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, with computational simulations can help elucidate complex reaction mechanisms and identify transient intermediates. researchgate.net
Cyclic Voltammetry: This electrochemical technique is a powerful tool for studying the redox behavior of antioxidants and evaluating their antioxidant capacity. researchgate.net Further studies on this compound using cyclic voltammetry could reveal important details about its electron-donating ability and the stability of its radical cation.
The development of methods for the in situ monitoring of antioxidant activity is crucial for understanding their performance under realistic conditions. rsc.org
Application of Machine Learning and Artificial Intelligence in Material Design and Property Prediction
The vast chemical space of possible substituted diarylamines makes a purely experimental approach to discovering new and improved molecules inefficient. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize materials discovery by enabling rapid screening and prediction of molecular properties. mit.edu
For a compound like this compound, ML and AI can be applied in several ways:
Predicting Antioxidant Activity: ML models, such as artificial neural networks and random forests, can be trained on datasets of known antioxidants to predict the activity of new molecules. rsc.orgrsc.org These models can identify key structural features that enhance antioxidant performance, such as the role of specific substituent groups and their positions. rsc.org
De Novo Molecular Design: Generative models in AI can design entirely new molecules with optimized properties. researchgate.netarxiv.org For instance, a deep generative model could be used to propose novel diarylamine structures with superior antioxidant capabilities or other desired characteristics. researchgate.netnih.gov
Structure-Property Relationship Mapping: AI can uncover hidden correlations between molecular structure and material properties from large datasets. asiaresearchnews.comsciencedaily.com This can accelerate the development of materials with specific functionalities. rsc.orgmdpi.com For example, an AI model could predict the solubility, thermal stability, and electronic properties of various alkylated diarylamines.
The integration of ML with quantum mechanical calculations, such as Density Functional Theory (DFT), can provide highly accurate predictions of molecular properties like bond dissociation energies, which are critical for antioxidant activity. bohrium.com
Addressing Challenges in Device Fabrication and Long-Term Stability
Should this compound or similar diarylamines be considered for applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic solar cells (OSCs), several challenges related to device fabrication and long-term stability must be addressed.
Key research areas include:
Morphological Stability: The performance of organic electronic devices is highly dependent on the morphology of the active layers. nankai.edu.cn The presence of additives like this compound could influence the crystallization and phase separation of other components, affecting device efficiency and stability.
Air Stability: Organic semiconductors are often sensitive to oxygen and moisture, which can degrade their performance over time. acs.org While diarylamines are antioxidants, their own oxidation products can be colored, which might be detrimental in optical applications. canada.ca
Thermal Stability: Devices may experience temperature fluctuations during operation. The thermal stability of all components, including any additives, is crucial for long-term reliability. cambridge.org
Interfacial Engineering: The interfaces between different layers in an organic electronic device are critical for its performance. Understanding how a molecule like this compound behaves at these interfaces is essential for optimizing device architecture.
Studies on the degradation mechanisms of organic electronic devices are crucial for developing strategies to enhance their operational lifetime. mdpi.comrsc.org
Unexplored Applications in Emerging Areas of Advanced Materials
The unique combination of properties offered by sterically hindered diarylamines like this compound opens up possibilities for their use in a variety of emerging fields beyond their traditional role as antioxidants in lubricants and polymers.
Potential unexplored applications include:
Smart Coatings: Incorporating diarylamines into coatings could create "smart" surfaces that respond to environmental stimuli. For example, a coating could change color upon oxidation, providing a visual indicator of material degradation.
Flexible Electronics: The nonyl groups on this compound could impart flexibility and processability, making it a candidate for use in flexible electronic devices, potentially as a charge-transporting or stabilizing additive.
Advanced Polymer Composites: Diarylamines could be incorporated into polymer composites to not only prevent oxidative degradation but also to modify the mechanical or electronic properties of the material. The use of halloysite (B83129) nanotubes to encapsulate diarylamine antioxidants for controlled release in rubber is an example of such advanced formulation. mdpi.com
Carbon Capture Materials: Sterically hindered amines are being investigated for their potential in CO2 capture. bohrium.comcollectionscanada.gc.caresearchgate.net While the structure of this compound is not optimized for this purpose, it highlights the potential for amine-based molecules in environmental applications. The principles of steric hindrance and chemical functionality being explored in this area could inspire the design of new diarylamine-based materials. rsc.orgnii.ac.jp
Biomedical Applications: Diarylamine radical-trapping antioxidants have been shown to be potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases. nih.gov This suggests potential therapeutic applications for carefully designed diarylamine structures.
The continued exploration of the fundamental chemistry of diarylamines will undoubtedly uncover new and exciting applications for this versatile class of molecules. acs.org
Q & A
Q. What are the optimal synthetic routes for preparing 3-nonyl-N-(3-nonylphenyl)aniline and its derivatives?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For nitroso derivatives (e.g., 3-chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline), reactions between substituted anilines and acyl chlorides or nitroso precursors under controlled pH and temperature yield target compounds. Purification via column chromatography and recrystallization ensures high purity. Yields depend on solvent polarity (e.g., dichloromethane or ethanol) and catalyst selection (e.g., Lewis acids). Structural validation requires HRMS and NMR spectroscopy .
Q. How can structural characterization be effectively performed for this compound?
Methodological Answer: A combination of high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) is critical. HRMS confirms molecular weight and isotopic patterns, while NMR identifies substituent positions and stereochemistry. X-ray crystallography (e.g., for N-phenyl-N-(3-phenylprop-2-ynyl)aniline derivatives) resolves bond angles and spatial arrangements. For non-crystalline samples, FT-IR and UV-Vis spectroscopy provide complementary data on functional groups and electronic transitions .
Q. What are the key physicochemical properties affecting the environmental persistence of this compound?
Methodological Answer: Persistence is influenced by low water solubility (common in branched aniline derivatives), high logP values (indicating lipophilicity), and resistance to hydrolysis. Volatility is minimal due to high molecular weight, as observed in analogous aniline derivatives. Stability under UV light and oxidative conditions should be tested via accelerated degradation studies using HPLC-MS to track byproducts .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential toxicity via inhalation or dermal exposure. Toxicity data from structurally similar compounds (e.g., 3-(trifluoromethyl)aniline) suggest risks of organ damage with prolonged exposure. Waste disposal must comply with regulations for aromatic amines, with neutralization prior to incineration. Monitor air quality using OSHA-recommended methods for aniline derivatives .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer: Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets models charge distribution and frontier molecular orbitals. For cationic states (e.g., aniline trications), geometry optimization reveals nitrogen-centered structural distortions and bond elongation. Comparative studies with neutral aniline highlight hyperconjugation effects in the nonyl-substituted derivative. Experimental validation via photoelectron spectroscopy or cyclic voltammetry is recommended .
Q. What experimental designs are suitable for optimizing photocatalytic degradation of this compound?
Methodological Answer: Box-Behnken experimental design (BBD) with three factors (e.g., catalyst load, pH, UV intensity) efficiently identifies optimal degradation conditions. For MnFe₂O₄/Zn₂SiO₄ nanocomposites, ANOVA analysis determines the significance of interactions between variables. Monitor degradation kinetics via HPLC and TOC analysis, and use scavenger assays (e.g., EDTA for •OH radicals) to elucidate mechanistic pathways .
Q. How to resolve contradictions in biodegradation efficiency across different bacterial strains?
Methodological Answer: Strain-specific limitations (e.g., narrow substrate specificity of aniline dioxygenase) can be addressed via metagenomic screening for diverse catabolic genes. Enzyme engineering (e.g., directed evolution of the α-subunit of aniline dioxygenase) enhances substrate affinity. Confounding factors like aniline concentration thresholds require dose-response assays with RT-qPCR to measure gene expression (e.g., tdnA cluster) .
Q. What are the mechanisms of aromatic nucleophilic substitution in nitroso derivatives of this compound?
Methodological Answer: In nitrosoanilines (e.g., N1-butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine), substitution occurs via a Meisenheimer complex intermediate. Oxygen nucleophiles attack the nitroso-activated aromatic ring at para positions, while steric hindrance from nonyl groups directs regioselectivity. Kinetic studies using stopped-flow spectroscopy and isotopic labeling (¹⁵N) track intermediate formation. Theoretical studies suggest transition states with partial charge delocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
